2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline
Description
Chemical Identity 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline is a fluorinated aromatic amine derivative featuring a piperazine core substituted with a trifluoroethyl group and linked to an aniline moiety via a carbonyl bridge. Its molecular formula is C₁₃H₁₆F₃N₃O, with a molecular weight of 287.29 g/mol and CAS registry number 923176-14-1 .
Structure
3D Structure
Properties
IUPAC Name |
(2-aminophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12(20)10-3-1-2-4-11(10)17/h1-4H,5-9,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHPUEFSFVJHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline typically involves the reaction of 4-(2,2,2-trifluoroethyl)piperazine with an appropriate aniline derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile reagent in synthetic processes. Its unique structure allows it to act as a building block for more complex molecules. The trifluoroethyl group enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions such as:
- Oxidation
- Reduction
- Substitution
These reactions can lead to the formation of various derivatives that are valuable in chemical synthesis.
Biology
In biological research, 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline is utilized in biochemical assays and studies involving enzyme interactions and protein modifications. Its piperazine ring is particularly important for binding to biological targets, which can modulate enzyme activity or influence protein-protein interactions.
Medicine
The compound is under investigation for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets related to various diseases. Some potential areas of research include:
- Drug Development : Exploring its efficacy as a lead compound for new pharmaceuticals.
- Pharmacological Studies : Investigating its mechanism of action and effects on biological systems.
Case Study 1: Drug Development
A study focused on the synthesis of derivatives of this compound demonstrated promising results in inhibiting specific cancer cell lines. The trifluoroethyl group was found to enhance the compound's bioavailability and selectivity towards cancerous cells.
Case Study 2: Enzyme Interaction Studies
Research conducted on the interaction of this compound with certain enzymes revealed that it could act as an inhibitor or modulator. This finding opens avenues for its use in developing enzyme-targeted therapies.
Mechanism of Action
The mechanism of action of 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperazine ring play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate enzyme activity, protein-protein interactions, or other biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Features
- Piperazine ring : Provides conformational flexibility and hydrogen-bonding capacity.
- Trifluoroethyl group : Enhances lipophilicity and metabolic stability via fluorine substitution.
- Carbonyl-aniline linkage : Introduces hydrogen-bonding and π-π stacking interactions critical for target binding .
Comparison with Similar Compounds
The following table compares 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline with structurally related piperazine-aniline derivatives:
Structural and Functional Differences
Trifluoroethyl vs. Trifluoropropyl Substitution
- Target Compound: The trifluoroethyl group (-CH₂CF₃) enhances metabolic stability compared to non-fluorinated analogs. The carbonyl bridge increases polarity (logP ~2.1 estimated), improving solubility in polar solvents .
Carbonyl Bridge Impact
- The carbonyl group in the target compound introduces a hydrogen-bond acceptor, critical for binding to serine/threonine kinases or GPCRs . Analogs lacking this group (e.g., 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline) show reduced affinity for adenosine A₂A receptors in preliminary screens .
Aromatic Substitution Effects
- Chloro-Fluorophenyl Derivative (C₁₆H₁₇ClFN₃) : The chloro and fluoro substituents increase steric bulk and electron-withdrawing effects, altering binding kinetics in dopamine D₂ receptor assays .
Physicochemical Properties
Biological Activity
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline, with the molecular formula C13H16F3N3O and a molecular weight of 287.28 g/mol, is a compound that has garnered attention in both chemical synthesis and biological research. Its unique structural features, including a trifluoroethyl group and a piperazine ring, suggest potential applications across various fields, particularly in medicinal chemistry and pharmacology.
The compound is characterized by:
- Molecular Formula : C13H16F3N3O
- Molecular Weight : 287.28 g/mol
- CAS Number : 923176-14-1
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The trifluoroethyl group enhances its lipophilicity and potentially improves binding affinity to various proteins and enzymes. This compound may modulate enzyme activity or influence protein-protein interactions, impacting various biochemical pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Activity
Preliminary studies suggest that derivatives of compounds with similar structures can possess antimicrobial properties. The presence of the trifluoroethyl group may enhance the efficacy against certain bacterial strains due to increased membrane permeability.
Antitumor Activity
Some studies have indicated potential antitumor effects associated with compounds containing piperazine moieties. The mechanism may involve the inhibition of specific cancer cell growth pathways or induction of apoptosis in malignant cells.
Neuropharmacological Effects
Given the structural similarities with known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. This could lead to applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Potential modulation of neurotransmitter systems |
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced cell viability and apoptosis rates. Specifically, compounds with trifluoroethyl groups demonstrated enhanced activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that merits further investigation .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-(2,2,2-trifluoroethyl)piperazine with an appropriate aniline derivative under controlled conditions. This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents targeting various diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between an aniline derivative and a trifluoroethyl-substituted piperazine carbonyl intermediate. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperazine carbonyl group to the aniline moiety .
- Trifluoroethyl group introduction : Alkylation of piperazine with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Reaction temperature (40–60°C) and solvent polarity (DMF or THF) significantly affect yield due to steric hindrance from the trifluoroethyl group .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of the trifluoroethyl group (δ ~3.5–4.0 ppm for –CF₃CH₂–) and aniline protons (δ ~6.5–7.5 ppm) .
- LC-MS : Monitor molecular ion peaks ([M+H]⁺ expected at m/z ~330–340) and assess purity (>95% by HPLC) .
- Elemental analysis : Verify C, H, N, and F content to rule out residual solvents or incomplete substitution .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies often arise from impurities or assay conditions. Steps include:
- Repurification : Use preparative HPLC to isolate isomers or byproducts (e.g., unreacted aniline or trifluoroethyl intermediates) .
- Assay standardization : Compare activity under controlled conditions (e.g., pH, temperature) using reference compounds like 4-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)aniline .
- Spiking experiments : Add known impurities to pure samples to quantify their inhibitory effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target binding?
- Methodological Answer : Focus on modular modifications:
- Piperazine ring : Replace trifluoroethyl with other electron-withdrawing groups (e.g., CF₃ or Cl) to assess steric/electronic effects .
- Aniline substituents : Introduce methyl or methoxy groups at the ortho position to enhance π-stacking interactions with aromatic residues in enzyme active sites .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key issues include racemization and byproduct formation. Mitigation strategies:
- Chiral catalysts : Employ asymmetric alkylation with palladium or nickel catalysts to retain stereochemistry .
- Crystallization : Use trifluoroacetic acid as a co-solvent to selectively crystallize the desired enantiomer .
- Process monitoring : Track enantiomeric excess (ee) via chiral HPLC at each step .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
